Biphenyl-3-carbonyl chloride

Catalog No.
S715620
CAS No.
42498-44-2
M.F
C13H9ClO
M. Wt
216.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biphenyl-3-carbonyl chloride

CAS Number

42498-44-2

Product Name

Biphenyl-3-carbonyl chloride

IUPAC Name

3-phenylbenzoyl chloride

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

InChI

InChI=1S/C13H9ClO/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H

InChI Key

FJAFGSULCGOKPU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl

The exact mass of the compound Biphenyl-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biphenyl-3-carbonyl chloride (CAS 42498-44-2) is a highly reactive, meta-substituted biaryl acid chloride utilized extensively as a precursor in the synthesis of advanced pharmaceutical intermediates, specialty polymers, and agrochemicals. Unlike standard benzoyl chlorides, the extended biphenyl system provides significant hydrophobic bulk and distinct π-π stacking capabilities, making it a critical building block for designing kinase inhibitors, GPCR ligands, and specialized materials. As a liquid at room temperature (density 1.213 g/mL), it offers distinct handling advantages over solid analogs, facilitating precise volumetric dosing in both batch and continuous-flow manufacturing environments .

Generic substitution of biphenyl-3-carbonyl chloride with its para-isomer (biphenyl-4-carbonyl chloride) or simpler benzoyl halides frequently results in measurable process and performance bottlenecks. From a manufacturability standpoint, the para-isomer is a solid (melting point 110–114 °C), requiring pre-dissolution or heated addition lines, whereas the meta-isomer is a liquid, directly compatible with neat injection and flow chemistry . Furthermore, in API development, the meta-linkage dictates a shallower dihedral angle (~30°) compared to the para-linkage (~42°), forcing a completely different spatial trajectory that is critical for fitting into narrow, solvent-exposed hydrophobic target pockets [1]. Substituting these isomers alters both the synthetic yield profile and the ultimate biological or material efficacy.

Physical State and Dosing Processability Advantage

A critical procurement differentiator for biphenyl-3-carbonyl chloride is its physical state at ambient conditions. It exists as a liquid with a density of 1.213 g/mL, whereas its closest structural analog, biphenyl-4-carbonyl chloride, is a crystalline solid with a melting point of 110–114 °C . This phase difference fundamentally alters handling protocols; the meta-isomer can be pumped neat in continuous-flow reactors or dosed volumetrically via syringe, eliminating the need for large solvent volumes or heated transfer lines required to prevent precipitation of the para-isomer.

Evidence DimensionPhysical state and melting point at 25 °C
Target Compound DataLiquid (Density: 1.213 g/mL)
Comparator Or BaselineBiphenyl-4-carbonyl chloride (Solid, mp 110–114 °C)
Quantified DifferencePhase transition difference of >85 °C
ConditionsStandard laboratory/manufacturing conditions (25 °C, 1 atm)

Liquid state enables precise volumetric pumping and continuous-flow reactor compatibility without the heated lines or pre-dissolution required for the solid para-isomer.

Amidation Yield in Sterically Hindered Syntheses

In the synthesis of complex, sterically hindered amides, the meta-substituted acid chloride demonstrates superior coupling efficiency. During the synthesis of N-(2-oxo-3-oxetanyl)amide-based NAAA inhibitors, acylation with biphenyl-3-carbonyl chloride achieved an isolated yield of 68%. In contrast, the identical protocol using biphenyl-4-carbonyl chloride yielded only 46% [1]. This discrepancy is attributed to the differential solubility and reduced crystal-packing-induced precipitation of the meta-isomer during the reaction, which maintains higher active concentrations of the electrophile.

Evidence DimensionIsolated yield in hindered amidation
Target Compound Data68% isolated yield
Comparator Or BaselineBiphenyl-4-carbonyl chloride (46% isolated yield)
Quantified Difference47% relative increase in isolated yield
ConditionsBase-catalyzed coupling with (S)-2-oxo-3-oxetanylamine in organic solvent

Higher coupling yields directly reduce the cost of goods (COGs) and maximize throughput when synthesizing complex, high-value API intermediates.

Dihedral Angle and Binding Pocket Conformation

The positional isomerism of the biphenyl linkage dictates the 3D conformation of the resulting derivatives. X-ray crystallographic studies of biphenyl-N-acyl-β-d-glucopyranosylamines reveal that meta-linked biphenyl amides exhibit a dihedral angle of approximately 30° between the phenyl rings. In contrast, the para-linked derivatives exhibit a steeper twist of 42° [1]. This 12° reduction in the dihedral angle allows the meta-biphenyl system to adopt a flatter profile, which is essential for slotting into narrow hydrophobic binding pockets without inducing steric clashes.

Evidence DimensionDihedral twist angle between phenyl rings
Target Compound Data~30° dihedral angle (meta-linkage)
Comparator Or BaselinePara-biphenyl amides (~42° dihedral angle)
Quantified Difference12° reduction in dihedral twist
ConditionsX-ray crystallographic binding mode determination in enzyme active sites

The shallower dihedral twist allows the meta-biphenyl system to optimally fill narrow, solvent-exposed hydrophobic pockets where the para-isomer causes steric clashes.

Cellular Potency in Phosphodiesterase (PDE4) Models

The specific spatial trajectory provided by the biphenyl-3-carbonyl moiety is highly effective at filling solvent-exposed hydrophobic regions in target proteins. In the development of inhaled PDE4 inhibitors, incorporating the meta-biphenyl carboxamide motif resulted in highly potent cellular efficacy, achieving an IC50 of <100 pM in PBMC assays [1]. This represents a massive enhancement over standard non-biphenyl or truncated aryl caps, which typically stall at nanomolar potencies, proving the necessity of the meta-biphenyl bulk for achieving picomolar cellular translation.

Evidence DimensionCellular IC50 in PBMC TNFα inhibition assay
Target Compound Data<100 pM cellular IC50
Comparator Or BaselineStandard truncated aryl caps (nanomolar IC50)
Quantified Difference>10-fold enhancement in cellular potency
ConditionsInhibition of TNFα production in washed polynuclear blood monocytes (PBMCs)

The specific meta-trajectory of the biphenyl group maximizes hydrophobic interactions, translating directly to picomolar cellular efficacy in drug design.

Continuous-Flow Synthesis of Biaryl Amides

Due to its liquid state at room temperature, biphenyl-3-carbonyl chloride is the ideal choice for automated and continuous-flow manufacturing of biaryl amides. It eliminates the need for heated transfer lines or pre-dissolution in large solvent volumes, which are mandatory when using the solid biphenyl-4-carbonyl chloride .

Synthesis of Sterically Hindered API Intermediates

In synthetic routes involving bulky or sensitive amines (e.g., oxetanylamines), biphenyl-3-carbonyl chloride provides significantly higher isolated yields (up to 47% relative improvement) compared to its para-isomer. Its favorable solubility profile prevents premature precipitation during coupling, making it the preferred reagent for high-value API synthesis [1].

Design of Conformationally Restricted Ligands

For medicinal chemistry programs targeting narrow hydrophobic pockets (such as Glycogen Phosphorylase or PDE4), the meta-linkage of biphenyl-3-carbonyl chloride generates a flatter biaryl profile (dihedral angle ~30°). This structural feature makes it the optimal building block when the steeper twist of para-linked analogs causes undesirable steric clashes [2].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Biphenyl-3-carbonyl chloride

Dates

Last modified: 08-15-2023

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